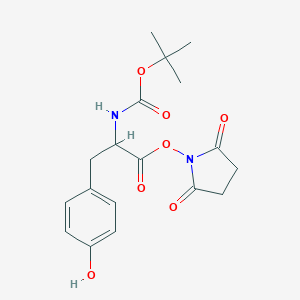

Boc-Tyr-OSu

Overview

Description

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester, is a reagent used in a rapid method for iodotyrosylation of peptides . This method is equal to that of Bolton-Hunter but has the additional advantage that the derivatized peptide is readily deblocked to form a radiolabelled product with the same net charge as the starting material .

Molecular Structure Analysis

This compound has the empirical formula C18H22N2O7 and a molecular weight of 378.38 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@@Hcc1)C(=O)ON2C(=O)CCC2=O . Chemical Reactions Analysis

This compound is used in a rapid method for iodotyrosylation of peptides . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

This compound has an assay of ≥99.0% (N), optical activity [α]20/D −13±1°, c = 1% in dioxane, and a melting point of 190 °C (dec.) . Its density is 1.35g/cm3 .Scientific Research Applications

- "Environmentally benign peptide synthesis using liquid-assisted ball-milling: application to the synthesis of Leu-enkephalin" by Bonnamour, J., Métro, T., Martínez, J., & Lamaty, F. (2013). This paper describes a methodology for peptide bond synthesis that avoids toxic solvents and reactants. The method involves ball-milling Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts in the presence of NaHCO3 and a minimal quantity of EtOAc, leading to the production of peptides. This approach was successfully applied to the synthesis of Leu-enkephalin in an efficient and environmentally benign manner (Bonnamour et al., 2013).

Mechanism of Action

Target of Action

Boc-Tyr-OSu, also known as Boc-L-tyrosine hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are peptides, specifically those that require iodotyrosylation .

Mode of Action

This compound interacts with its targets (peptides) through a process called iodotyrosylation . This process involves the addition of an iodine atom to the tyrosine residue of a peptide . The Boc group (tert-butoxycarbonyl) in this compound serves as a protecting group for the tyrosine residue during this reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the iodotyrosylation of peptides , which can affect various biochemical pathways depending on the specific peptides being modified.

Result of Action

The primary result of this compound’s action is the iodotyrosylation of peptides . This modification can significantly alter the properties of the peptide, including its activity, stability, and interactions with other molecules. The exact molecular and cellular effects would depend on the specific peptide being modified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at −20°C to maintain its stability . Furthermore, the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reagents, can also impact the action and efficacy of this compound.

Safety and Hazards

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDTLHVKHXJJJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Boc-Tyr-OSu and what is its role in the synthesis of oostatic hormone analogs?

A1: this compound stands for N-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester. It is a protected amino acid derivative used in peptide synthesis. [, ] The "Boc" group is a protecting group for the amine function, preventing unwanted reactions. "Tyr" represents the amino acid tyrosine. "OSu" refers to the activated ester group (N-hydroxysuccinimide ester), which makes the carboxyl group of tyrosine more reactive towards amines.

Q2: How does the structure of the oostatic hormone analogs, particularly the variation in the number of C-terminal proline residues, impact their biological activity?

A2: The research indicates that shortening the peptide sequence of the oostatic hormone analog, specifically by reducing the number of C-terminal proline residues, led to an acceleration of the observed effects on egg development in Sarcophaga bullata. [, ] While the exact mechanism of action is not fully elucidated in the provided abstracts, the changes observed in the follicular epithelium suggest an influence on oocyte development. Interestingly, different peptide chain lengths exhibited variations in radioactivity distribution within the insect body, hinting at potential differences in uptake, distribution, and metabolism. [] This highlights the importance of the C-terminal proline residues in modulating the biological activity and pharmacokinetic properties of the oostatic hormone analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

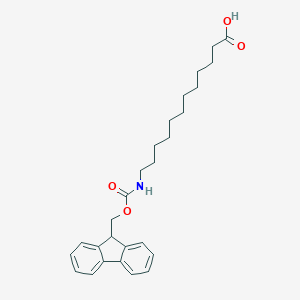

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

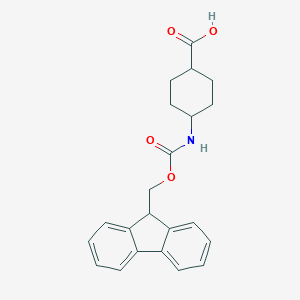

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)